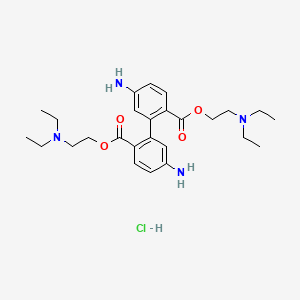
Di-(beta-diethylaminoethyl)-5,5'-diaminodiphenate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride is a chemical compound known for its local anesthetic properties. It has been studied for its pharmacological activity and toxicity, particularly in the context of its potential use as a local anesthetic .
Preparation Methods
The synthesis of Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride involves several steps. One of the key intermediates in its synthesis is 2-Diethylaminoethylchloride hydrochloride, which is used as an alkylating reagent . The preparation process typically involves the reaction of 2-Diethylaminoethylchloride hydrochloride with other chemical reagents under controlled conditions to form the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional steps for purification and quality control.
Chemical Reactions Analysis
Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions may result in the formation of various substituted compounds.
Scientific Research Applications
Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride has been extensively studied for its local anesthetic activity and toxicity . It has potential applications in medicine, particularly in the development of new anesthetic agents. Additionally, its chemical properties make it a valuable compound for research in chemistry and pharmacology. Studies have explored its effects on various biological systems and its potential use in different therapeutic contexts .
Mechanism of Action
The mechanism of action of Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by blocking sodium channels in nerve cells, thereby inhibiting the transmission of pain signals . This mechanism is similar to that of other local anesthetics, which also target sodium channels to produce their anesthetic effects.
Comparison with Similar Compounds
Di-(beta-diethylaminoethyl)-5,5’-diaminodiphenate hydrochloride is similar to other local anesthetic compounds, such as lidocaine and procaine . it has unique properties that distinguish it from these compounds. For example, its chemical structure may confer different pharmacokinetic and pharmacodynamic properties, leading to variations in its onset of action, duration of effect, and potential side effects. Similar compounds include beta-diethylaminoethyl diphenylpropylacetate and other alkyl esters of substituted pyrrolidine dicarboxylic acids .
Properties
CAS No. |
63992-38-1 |
|---|---|
Molecular Formula |
C26H39ClN4O4 |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-[5-amino-2-[2-(diethylamino)ethoxycarbonyl]phenyl]benzoate;hydrochloride |
InChI |
InChI=1S/C26H38N4O4.ClH/c1-5-29(6-2)13-15-33-25(31)21-11-9-19(27)17-23(21)24-18-20(28)10-12-22(24)26(32)34-16-14-30(7-3)8-4;/h9-12,17-18H,5-8,13-16,27-28H2,1-4H3;1H |
InChI Key |
WFSODXBZYRVBIR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)C2=C(C=CC(=C2)N)C(=O)OCCN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















